(2E)-4,4,4-trifluoro-N-(4-methoxyphenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2E)-4,4,4-trifluoro-N-(4-methoxyphenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide is a useful research compound. Its molecular formula is C18H13F6N3O3 and its molecular weight is 433.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2E)-4,4,4-trifluoro-N-(4-methoxyphenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide (CAS Number: 866130-99-6) is a complex organic molecule characterized by multiple functional groups, including trifluoromethyl and methoxy substituents. These features suggest significant potential for biological activity, particularly in pharmaceutical applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H13F6N3O3, with a molecular weight of 433.3 g/mol. The structure includes a hydrazone linkage, which is often associated with various biological activities due to its reactivity and ability to form hydrogen bonds.
Property | Value |
---|---|
Molecular Formula | C18H13F6N3O3 |
Molecular Weight | 433.3 g/mol |
CAS Number | 866130-99-6 |
Functional Groups | Trifluoromethyl, Methoxy, Hydrazone |
Biological Activity Overview
The biological activity of this compound can be inferred from its structural characteristics and similar compounds in the literature. Preliminary studies suggest that compounds with trifluoromethyl groups often exhibit enhanced interactions with biological targets due to their electron-withdrawing properties, which can influence binding affinities and selectivity.
- Enzyme Inhibition : Compounds containing hydrazone linkages have been shown to inhibit various enzymes, including cholinesterases and cyclooxygenases. The presence of electron-withdrawing groups like trifluoromethyl enhances the binding to these enzymes through increased hydrogen bonding and π-π stacking interactions.
- Antioxidant Activity : The structural features suggest potential antioxidant properties, which could be explored through assays measuring free radical scavenging activities.
- Antimicrobial Properties : Similar trifluoromethyl-containing compounds have demonstrated selective toxicity against bacteria, possibly due to their ability to disrupt cellular processes.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of similar hydrazone derivatives:
- Study on Hydrazone Derivatives : A study evaluated a series of hydrazone derivatives for their inhibitory effects on cholinesterases and cyclooxygenases. Compounds with trifluoromethyl groups showed moderate inhibition against these enzymes, suggesting that the title compound may exhibit similar activities .
- Molecular Docking Studies : In silico studies indicated that the trifluoromethyl group participates in significant interactions with enzyme active sites, enhancing binding efficacy. This has been observed in compounds designed for targeting lipoxygenases and cyclooxygenases .
Predictive Models
Using predictive models like PASS (Prediction of Activity Spectra for Substances), the title compound can be analyzed for potential biological activities based on its structure. These models suggest possible activities against various targets, including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
Eigenschaften
IUPAC Name |
(Z)-4,4,4-trifluoro-3-hydroxy-N-(4-methoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6N3O3/c1-30-13-7-5-11(6-8-13)25-16(29)14(15(28)18(22,23)24)27-26-12-4-2-3-10(9-12)17(19,20)21/h2-9,28H,1H3,(H,25,29)/b15-14-,27-26? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLJOMZFICIDPF-OHNRMDLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=C(C(F)(F)F)O)N=NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C(\C(F)(F)F)/O)/N=NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.